molecular formula C18H35N2NaO4 B12671103 Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxododecyl)glycinate CAS No. 94023-30-0

Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxododecyl)glycinate

Cat. No.: B12671103
CAS No.: 94023-30-0
M. Wt: 366.5 g/mol
InChI Key: IVSRFSBQTCKMCL-UHFFFAOYSA-M
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Description

Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxododecyl)glycinate is a synthetic surfactant commonly used in personal care products. It is known for its mildness and ability to produce a rich, creamy lather. This compound is often found in shampoos, body washes, and facial cleansers due to its gentle cleansing properties and compatibility with various skin types.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxododecyl)glycinate typically involves the following steps:

    Alkylation: The reaction begins with the alkylation of glycine with 1-bromododecane to form N-(1-oxododecyl)glycine.

    Amidation: N-(1-oxododecyl)glycine is then reacted with 2-aminoethanol under controlled conditions to form N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxododecyl)glycine.

    Neutralization: The final step involves neutralizing the product with sodium hydroxide to obtain this compound.

Industrial Production Methods: In industrial settings, the production process is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the synthesis and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced, although this is less common in practical applications.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the aminoethyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxododecyl)glycinate has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology experiments to study cell membrane interactions and protein solubilization.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.

    Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.

Mechanism of Action

The primary mechanism of action of Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxododecyl)glycinate is its ability to reduce surface tension and form micelles. This allows it to effectively solubilize oils and dirt, making it an excellent cleansing agent. The compound interacts with the lipid bilayer of cell membranes, disrupting the membrane structure and enhancing the permeability of the cell.

Comparison with Similar Compounds

    Sodium lauryl sulfate: Another common surfactant with stronger cleansing properties but higher potential for skin irritation.

    Cocamidopropyl betaine: A milder surfactant often used in combination with other surfactants to enhance foam and reduce irritation.

    Sodium cocoyl isethionate: Known for its mildness and ability to produce a creamy lather, similar to Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxododecyl)glycinate.

Uniqueness: this compound stands out due to its balanced combination of mildness and effective cleansing properties. It is less irritating compared to sodium lauryl sulfate and provides a richer lather than cocamidopropyl betaine, making it a preferred choice in many personal care formulations.

Properties

CAS No.

94023-30-0

Molecular Formula

C18H35N2NaO4

Molecular Weight

366.5 g/mol

IUPAC Name

sodium;2-[dodecanoyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate

InChI

InChI=1S/C18H36N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-17(22)20(16-18(23)24)14-12-19-13-15-21;/h19,21H,2-16H2,1H3,(H,23,24);/q;+1/p-1

InChI Key

IVSRFSBQTCKMCL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC(=O)N(CCNCCO)CC(=O)[O-].[Na+]

Origin of Product

United States

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